2-(5-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine
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Overview
Description
2-(5-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. The presence of the trifluoromethyl group in its structure imparts unique chemical properties, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(5-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(5-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl group-containing compounds: Such as trifluoromethane and trifluoroacetic acid.
Indazole derivatives: Including other substituted indazoles with different functional groups.
Uniqueness
2-(5-(Trifluoromethyl)-1H-indazol-3-yl)ethanamine is unique due to the presence of both the indazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10F3N3 |
---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)-2H-indazol-3-yl]ethanamine |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)6-1-2-8-7(5-6)9(3-4-14)16-15-8/h1-2,5H,3-4,14H2,(H,15,16) |
InChI Key |
OJQVZILNLSXRSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1C(F)(F)F)CCN |
Origin of Product |
United States |
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